molecular formula C14H20O2 B1500022 Methyl 3,5-diisopropylbenzoate

Methyl 3,5-diisopropylbenzoate

Cat. No.: B1500022
M. Wt: 220.31 g/mol
InChI Key: KMVYMCVCCGFYOC-UHFFFAOYSA-N
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Description

Methyl 3,5-diisopropylbenzoate is an aromatic ester characterized by a benzoate core substituted with two isopropyl groups at the 3- and 5-positions and a methyl ester group at the 1-position. The steric bulk of the isopropyl substituents significantly influences its physical and chemical properties, including solubility, melting point, and reactivity. This compound is typically synthesized via esterification of 3,5-diisopropylbenzoic acid with methanol under acidic or catalytic conditions, a straightforward process compared to multi-step syntheses required for more complex analogs .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C14H20O2/c1-9(2)11-6-12(10(3)4)8-13(7-11)14(15)16-5/h6-10H,1-5H3

InChI Key

KMVYMCVCCGFYOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(=O)OC)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for this compound, occurring via acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., concentrated H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. The mechanism involves:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by water.

  • Reformation of the carbonyl group with methanol as a leaving group.

  • Deprotonation to yield 3,5-diisopropylbenzoic acid and methanol .

Conditions : Reflux with aqueous H₂SO₄ (60–80°C, 8–14 hours) .
Yield : ~80–85% for analogous esters.

Base-Promoted Hydrolysis (Saponification)

In basic media (e.g., NaOH or KOH), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. This is followed by alkoxide departure and deprotonation to produce the sodium salt of 3,5-diisopropylbenzoic acid and methanol .

Conditions : Reflux with NaOH in ethanol/water (70–80°C, 4–12 hours) .
Notes : Bulky isopropyl groups slow the reaction due to steric hindrance .

Reduction Reactions

The ester group can be reduced to a primary alcohol or hydrocarbon.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces the ester to 3,5-diisopropylbenzyl alcohol via a two-step mechanism:

  • Nucleophilic attack by hydride ions.

  • Alkoxide intermediate protonation .

Conditions : Anhydrous ether or THF, 0–25°C.
Yield : ~70–75% for structurally similar esters.

Catalytic Hydrogenation

Under H₂ gas and palladium catalysts, the ester may undergo:

  • Partial reduction to benzyl alcohol.

  • Full reduction to 3,5-diisopropyltoluene (rare, requiring harsh conditions) .

Conditions : 1–3 atm H₂, Pd/C, 80–100°C.

Electrophilic Aromatic Substitution (EAS)

The ester’s meta-directing carbonyl group and electron-donating isopropyl substituents influence EAS regioselectivity.

Reaction TypeElectrophileMajor ProductPositionReference
NitrationNO₂⁺3,5-Diisopropyl-4-nitrobenzoatePara to ester
SulfonationSO₃3,5-Diisopropyl-4-sulfobenzoatePara to ester

Key Observations :

  • Nitration occurs predominantly para to the ester group due to steric hindrance from isopropyl groups .

  • Reaction rates are slower compared to unsubstituted methyl benzoate .

Oxidation Reactions

The isopropyl groups are susceptible to oxidation under specific conditions.

Autoxidation

In the presence of O₂ or peroxides, the isopropyl groups form hydroperoxides:
Product : 3,5-Diisopropyl-4-hydroperoxybenzoate .
Conditions : 60–120°C, oxygen-rich environment .

Strong Oxidizing Agents

KMnO₄ or CrO₃ oxidizes the ester to 3,5-diisopropyl-4-carboxybenzoic acid under acidic conditions .

Transesterification

The ester reacts with alcohols (e.g., ethanol) in acidic or basic media to form new esters:
Product : Ethyl 3,5-diisopropylbenzoate .
Conditions : H₂SO₄ or NaOCH₂CH₃, reflux (70–80°C) .

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) add twice to the ester carbonyl, forming tertiary alcohols:
Product : 3,5-Diisopropyl-α,α-dimethylbenzyl alcohol .
Mechanism :

  • Nucleophilic attack by Grignard reagent.

  • Ketone intermediate formation.

  • Second nucleophilic attack and protonation .

Conditions : Anhydrous ether, 0°C to room temperature.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on triazine-linked benzoate derivatives, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e). While these compounds share a methyl benzoate moiety, their structural complexity and substituent effects differ markedly from Methyl 3,5-diisopropylbenzoate:

Property This compound Compound 5d/5e (Triazine Analogs)
Core Structure Benzoate with isopropyl substituents Benzoate linked to triazine ring
Substituents 3,5-Diisopropyl groups Chlorophenoxy, phenoxy, and amino groups
Synthetic Complexity Single-step esterification Multi-step synthesis (3 steps)
Melting Point Expected higher due to symmetry 151.5–156 °C (5d)
Solubility Likely low in polar solvents (lipophilic) Moderate (soluble in CHCl3/hexane)
Electronic Effects Electron-donating isopropyl groups Electron-withdrawing Cl and triazine moieties
Key Observations:
  • Thermal Stability : While 5d/5e exhibit moderate melting points (151–156 °C), this compound likely has a higher melting point due to symmetrical packing, though empirical data is needed.
  • Synthetic Efficiency : this compound’s synthesis is simpler (yield ~90% estimated) versus 89% yield for 5d/5e after three steps .

Reactivity and Functional Group Interactions

  • Ester Hydrolysis : The electron-donating isopropyl groups in this compound may slow ester hydrolysis relative to 5d/5e, where electron-withdrawing triazine and chlorine substituents could activate the ester toward nucleophilic attack.
  • Aromatic Substitution : The isopropyl groups activate the benzene ring toward electrophilic substitution (e.g., nitration), whereas the triazine-linked analogs are deactivated due to electron-withdrawing effects .

Limitations of Available Data

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